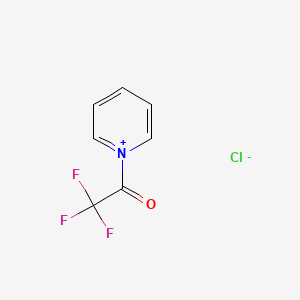
2,2'-Methylenebis(6-tert-butyl-4-propylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(6-tert-butyl-4-propylphenol): is a phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) typically involves the reaction of 6-tert-butyl-4-propylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two phenolic units .
Industrial Production Methods: Industrial production of this compound often employs a solid-phase preparation method, where the phenolic antioxidant is supported on silica. This method enhances the stability and ease of handling of the compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenolic groups are oxidized to quinones.
Reduction: Reduction reactions can convert the quinone forms back to phenolic forms.
Substitution: The tert-butyl and propyl groups can undergo substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Quinones are the major products.
Reduction: Phenolic compounds are regenerated.
Substitution: Halogenated phenols or other substituted phenols are formed.
Aplicaciones Científicas De Investigación
Chemistry: 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) is used as an antioxidant in the synthesis of polymers and resins. It helps in stabilizing the materials by preventing oxidative degradation .
Biology: In biological research, this compound is studied for its potential antioxidant properties, which can protect cells from oxidative stress.
Medicine: Although not widely used in medicine, its antioxidant properties are of interest for developing treatments that mitigate oxidative damage in cells.
Industry: The compound is extensively used in the rubber and plastic industries to enhance the durability and lifespan of products by preventing oxidative degradation .
Mecanismo De Acción
The antioxidant action of 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) involves the donation of hydrogen atoms from the phenolic groups to free radicals. This process neutralizes the free radicals and prevents them from initiating oxidative chain reactions that can degrade materials . The compound’s bulky tert-butyl and propyl groups provide steric hindrance, which further stabilizes the phenolic radicals formed during the antioxidant process.
Comparación Con Compuestos Similares
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
- 2,6-Di-tert-butyl-4-methylphenol
Comparison:
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol): This compound is similar in structure but has a methyl group instead of a propyl group. It is also used as an antioxidant in rubber and plastics .
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): This compound has an ethyl group instead of a propyl group and is used for similar applications .
- 2,6-Di-tert-butyl-4-methylphenol: Known as BHT, this compound is a widely used antioxidant in food and cosmetics. It has two tert-butyl groups and a methyl group, making it less bulky than 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) .
Uniqueness: 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) is unique due to its specific combination of tert-butyl and propyl groups, which provide enhanced steric hindrance and stability compared to its analogs .
Propiedades
Número CAS |
99484-61-4 |
|---|---|
Fórmula molecular |
C27H40O2 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-propylphenyl)methyl]-4-propylphenol |
InChI |
InChI=1S/C27H40O2/c1-9-11-18-13-20(24(28)22(15-18)26(3,4)5)17-21-14-19(12-10-2)16-23(25(21)29)27(6,7)8/h13-16,28-29H,9-12,17H2,1-8H3 |
Clave InChI |
BNZFHRXLBDXOCH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CCC)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


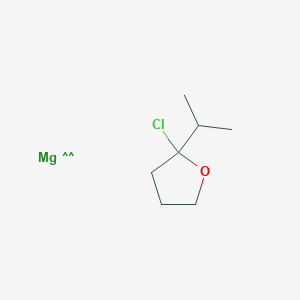
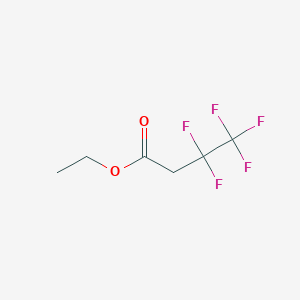
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)

![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
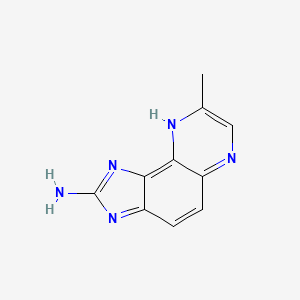
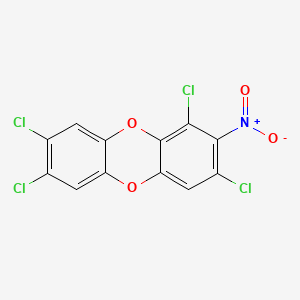
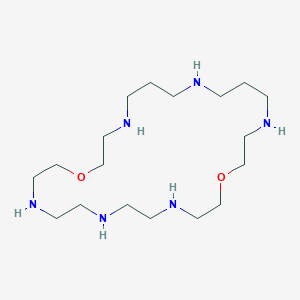

![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)


![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
